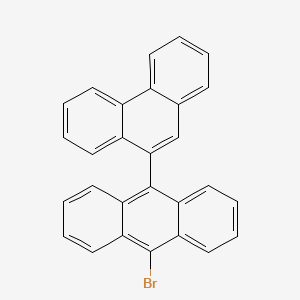

9-Bromo-10-(9-phenanthryl)anthracene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

9-bromo-10-phenanthren-9-ylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H17Br/c29-28-24-15-7-5-13-22(24)27(23-14-6-8-16-25(23)28)26-17-18-9-1-2-10-19(18)20-11-3-4-12-21(20)26/h1-17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBIXPXSRUDGFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H17Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

9-Bromo-10-(9-phenanthryl)anthracene chemical properties

An In-depth Technical Guide to 9-Bromo-10-(9-phenanthryl)anthracene: Properties and Applications

Introduction

In the rapidly advancing field of organic electronics, the design and synthesis of novel materials with precisely tailored properties are paramount. This compound stands out as a key molecular building block, pivotal for the development of next-generation organic light-emitting diodes (OLEDs) and other electronic components.[1] This guide offers a comprehensive overview of its chemical properties, synthesis, and applications, providing researchers and drug development professionals with the foundational knowledge required to leverage this versatile compound.

The unique architecture of this compound, which combines the robust photophysical characteristics of anthracene and phenanthrene moieties with the reactive potential of a bromine substituent, makes it an exceptionally valuable intermediate.[1][2] The extended π-conjugated system is fundamental to its electronic and optical properties, while the bromine atom serves as a strategic site for further chemical modifications, enabling the construction of complex, high-performance molecules.[1] This guide will delve into the core attributes of this compound, from its fundamental physical properties to its role in cutting-edge electronic devices.

Core Chemical and Physical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) derivative. Its structure is characterized by a phenanthryl group attached to the 10-position of a 9-bromoanthracene core. This specific arrangement of aromatic rings, coupled with the bromine atom, imparts unique electronic characteristics that are highly desirable in the synthesis of materials for OLEDs.[2]

Molecular Structure:

Caption: Molecular structure of this compound.

Fundamental Properties Summary:

| Property | Value | Reference |

| CAS Number | 845457-53-6 | [3] |

| Molecular Formula | C₂₈H₁₇Br | [3][4] |

| Molecular Weight | 433.35 g/mol | [3][4] |

| Melting Point | 230.0 to 234.0 °C | [5] |

| Boiling Point | 572.2 ± 19.0 °C at 760 mmHg | [3][5] |

| Density | 1.4 ± 0.1 g/cm³ | [3][5] |

| Flash Point | 291.2 ± 15.9 °C | [3][5] |

| Refractive Index | 1.788 | [3][5] |

Synthesis and Reactivity

The synthesis of this compound and its derivatives often involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This method allows for the precise construction of carbon-carbon bonds between aromatic rings.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

A common synthetic route involves the reaction of 9,10-dibromoanthracene with phenanthrene-9-boronic acid. The bromine atom at the 9-position of the resulting compound provides a reactive site for further functionalization.[1][6]

-

Reactant Preparation : In a reaction flask, dissolve 9-bromo-10-(phenanthrene-10-yl)anthracene, an appropriate boronic acid (e.g., 4-methoxybenzeneboronic acid), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in a degassed solvent mixture (e.g., DMF and water).[6]

-

Base Addition : Add a base, typically potassium carbonate (K₂CO₃), to the mixture. The base is crucial for the activation of the boronic acid.[6]

-

Reaction Conditions : Heat the mixture under an inert nitrogen atmosphere with stirring for a specified period (e.g., 16 hours at 90 °C).[6]

-

Quenching and Extraction : After cooling to room temperature, add water to precipitate the crude product. The precipitate is then filtered, washed, and dried.[6]

-

Purification : The crude product is purified using techniques like recrystallization or sublimation to yield the final high-purity compound.[6]

Reaction Mechanism Visualization:

Caption: Role of anthracene derivatives in an OLED device structure.

Thermal Stability

A critical factor for the longevity of OLED devices is the thermal stability of the organic materials used. Functionalization at the 9 and 10-positions of the anthracene core has been shown to be an effective method for tuning thermal stability, with decomposition temperatures (Td) often exceeding 258 °C. [6]This high thermal stability is essential for preventing material degradation during device operation, thereby extending the device's lifetime.

Safety and Storage

This compound should be handled in accordance with standard laboratory safety procedures. It is recommended to store the compound at room temperature in a dry, well-ventilated area. [3]For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a cornerstone intermediate in the field of organic materials science. Its unique combination of a rigid, extended π-system and a reactive bromine handle provides a versatile platform for synthesizing a vast array of functional molecules. The ability to precisely tune its photophysical, electrochemical, and thermal properties through chemical modification has established it as an indispensable tool for developing next-generation OLED displays, lighting, and other organic electronic devices. Future research will undoubtedly continue to build upon this robust molecular framework to push the boundaries of material performance and device innovation.

References

- The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology. Ningbo Inno Pharmchem Co., Ltd.

- This compound 98.0%(HPLC). PureSynth.

- Buy this compound from Chongqing Chemdad. ECHEMI.

- This compound. PubChem, National Center for Biotechnology Information.

- The Role of 9-Bromo-10-phenylanthracene in Advancing Organic Electronics Technology. Ningbo Inno Pharmchem Co., Ltd.

- The Essential Intermediate: this compound for Research & Development. Ningbo Inno Pharmchem Co., Ltd.

- Synthesis and Photophysical Processes of 9-bromo-10-naphthalen-2-yl-anthracene. National Center for Biotechnology Information.

- Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion. Journal of Materials Chemistry C, Royal Society of Chemistry.

- Application Notes and Protocols: 9-Bromoanthracene-d9 in Advanced OLED Materials. Benchchem.

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. ResearchGate.

- Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. pure-synth.com [pure-synth.com]

- 4. This compound | C28H17Br | CID 86031959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. echemi.com [echemi.com]

- 6. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization | MDPI [mdpi.com]

An In-depth Technical Guide to 9-Bromo-10-(9-phenanthryl)anthracene: A Core Building Block for Advanced Optoelectronic Materials

This technical guide provides a comprehensive overview of 9-Bromo-10-(9-phenanthryl)anthracene (CAS Number: 845457-53-6), a key intermediate in the synthesis of high-performance organic electronic materials. This document is intended for researchers, chemists, and materials scientists engaged in the development of Organic Light-Emitting Diodes (OLEDs), organic semiconductors, and advanced fluorescent probes. We will delve into its chemical and physical properties, plausible synthetic routes, and its critical role in the design of next-generation functional molecules.

Core Molecular Attributes and Physicochemical Properties

This compound is a polycyclic aromatic hydrocarbon (PAH) featuring a sterically hindered and electronically significant architecture. The molecule consists of an anthracene core functionalized with a bromine atom at the 9-position and a phenanthryl group at the 10-position. This specific arrangement imparts a unique combination of properties that make it a valuable precursor in materials science.

The bulky phenanthryl group, oriented nearly perpendicular to the anthracene plane, effectively disrupts intermolecular π-π stacking. This is a crucial attribute for creating amorphous thin films with high morphological stability, a prerequisite for long-lasting and efficient OLED devices. The bromine atom serves as a versatile reactive handle, primarily for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, allowing for the straightforward introduction of a wide range of functional moieties.[1][2]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 845457-53-6 | [3][4] |

| Molecular Formula | C₂₈H₁₇Br | [3][4] |

| Molecular Weight | 433.35 g/mol | [4] |

| Appearance | Light yellow to yellow powder/crystal | |

| Melting Point | 230.0 to 234.0 °C | [3] |

| Boiling Point (est.) | 572.2 ± 19.0 °C at 760 mmHg | [3] |

| Density (est.) | 1.4 ± 0.1 g/cm³ | [3] |

| Solubility | Soluble in common organic solvents like THF, Chloroform, Toluene | Inferred |

Synthesis and Chemical Reactivity

The synthesis of this compound is not extensively detailed in peer-reviewed literature, as it is primarily an intermediate. However, a logical and plausible synthetic pathway can be constructed based on established organometallic cross-coupling reactions. The most probable route involves a two-step process starting from 9,10-dibromoanthracene.

Plausible Synthetic Workflow

The synthesis leverages the differential reactivity of the two bromine atoms on the anthracene core, or a sequential addition strategy. A common and effective method is the Suzuki-Miyaura cross-coupling reaction.

Caption: Plausible two-step synthesis and functionalization workflow.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative example based on similar reactions reported for other anthracene derivatives.[5][6]

Step 1: Synthesis of this compound

-

Reaction Setup: To a degassed solution of 9,10-dibromoanthracene (1.0 eq) in a 2:1 mixture of toluene and ethanol, add 9-phenanthreneboronic acid (1.05 eq).

-

Catalyst and Base: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq) and an aqueous solution of 2M potassium carbonate (K₂CO₃, 3.0 eq).

-

Reaction Conditions: Heat the mixture to reflux (approximately 85-90 °C) under a nitrogen atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, add water and extract the mixture with dichloromethane (DCM).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/DCM gradient to yield the pure product.

Role as a Key Intermediate in Optoelectronic Materials

The primary value of this compound lies in its role as a versatile building block for more complex, functional molecules used in OLEDs.[1] The bromine atom is a synthetic linchpin for introducing electron-donating or electron-accepting groups, allowing for the precise tuning of the final molecule's optoelectronic properties.

A documented example of this is the synthesis of 9-(4-methoxyphenyl)-10-(phenanthrene-10-yl)anthracene, where this compound is reacted with 4-methoxybenzeneboronic acid in a Suzuki coupling reaction.[5]

Caption: Synthetic utility of the core intermediate.

Application in Organic Light-Emitting Diodes (OLEDs)

Materials derived from this intermediate are particularly suited for use in the emissive layer (EML) of an OLED device, either as a host material for a phosphorescent or fluorescent dopant, or as the emitter itself. The bulky, non-planar structure helps to create stable amorphous films, preventing crystallization and improving device lifetime.[7]

Expected Photophysical and Electrochemical Properties

-

Absorption (UV-Vis): Expected to show characteristic anthracene-like absorption bands in the UV region (approx. 350-400 nm).

-

Emission (Photoluminescence): Expected to be a blue emitter, typical for substituted anthracenes, with an emission maximum likely in the 420-450 nm range in solution.

-

Electrochemical Properties: The HOMO/LUMO energy levels are critical for charge injection and transport in OLEDs. For related 9,10-disubstituted anthracene derivatives, HOMO levels are typically in the range of -5.6 to -5.8 eV, and LUMO levels are around -2.5 to -2.7 eV.[9] These properties can be tuned by the substituent introduced via the bromine handle.

Hypothetical OLED Device Architecture

A typical multilayer OLED incorporating a material derived from this compound (let's call it "Product-A") as a host material would have the following structure:

Table 2: Example OLED Device Structure

| Layer | Material Example | Function |

| Anode | ITO (Indium Tin Oxide) | Transparent conductor for hole injection |

| Hole Injection Layer (HIL) | HAT-CN | Facilitate hole injection from anode |

| Hole Transport Layer (HTL) | NPB or TAPC | Transport holes to the emissive layer |

| Emissive Layer (EML) | Product-A : Dopant | Host for light-emitting guest molecules |

| Electron Transport Layer (ETL) | TPBi or Alq₃ | Transport electrons to the emissive layer |

| Electron Injection Layer (EIL) | LiF (Lithium Fluoride) | Facilitate electron injection from cathode |

| Cathode | Aluminum (Al) | Reflective conductor for electron injection |

Conclusion and Future Outlook

This compound stands out as a strategically designed molecular scaffold. Its pre-defined, sterically demanding structure and the presence of a reactive bromine site provide a reliable and versatile platform for the synthesis of advanced materials. While it is not an end-product, its importance to the field of organic electronics, particularly in the development of stable and efficient blue OLEDs, is significant. Future research will likely continue to leverage this and similar intermediates to create novel host materials, highly efficient thermally activated delayed fluorescence (TADF) emitters, and stable deep-blue fluorophores, pushing the boundaries of display and lighting technology.

References

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

-

Molecules. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. MDPI. Retrieved January 19, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology. Retrieved January 19, 2026, from [Link]

-

PureSynth. (n.d.). This compound 98.0%(HPLC). Retrieved January 19, 2026, from [Link]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- Google Patents. (n.d.). Anthracene derivatives and organic light emitting device using the same as a light emitting material.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 9-Bromo-10-phenylanthracene in Advancing Organic Electronics Technology. Retrieved January 19, 2026, from [Link]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

- [Referenced multiple times, no specific URL]

-

PubMed. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Retrieved January 19, 2026, from [Link]

-

ResearchGate. (2012). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Retrieved January 19, 2026, from [Link]

- [Referenced multiple times, no specific URL]

-

ResearchGate. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Retrieved January 19, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. pure-synth.com [pure-synth.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. EP1786886B1 - Anthracene derivatives and organic light emitting device using the same as a light emitting material - Google Patents [patents.google.com]

- 8. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Guide to the Synthesis of 9-Bromo-10-(9-phenanthryl)anthracene: A Core Intermediate for Advanced Materials

Executive Summary

This technical guide provides a comprehensive overview of the synthesis of 9-Bromo-10-(9-phenanthryl)anthracene, a crucial building block in the field of organic electronics. This molecule's unique polycyclic aromatic hydrocarbon structure, combining anthracene and phenanthrene moieties, offers a robust scaffold for the development of high-performance materials. The presence of a bromine atom provides a versatile reactive site for subsequent chemical modifications, making it a highly sought-after intermediate in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly for creating efficient blue light emitters.[1][2] This document details a reliable synthetic strategy centered on the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, offering in-depth procedural details, mechanistic insights, and characterization protocols tailored for researchers and professionals in materials science and drug development.

Introduction: A Molecule of Significance

This compound (CAS No. 845457-53-6) is an advanced organic intermediate whose value lies in its specific molecular architecture.[3] The extended π-conjugated system formed by the fused aromatic rings imparts desirable optical and electronic properties, while the strategically positioned bromine atom serves as a functional handle for further elaboration via cross-coupling reactions.[2][4] These characteristics make it an indispensable precursor for constructing complex molecules used in emissive layers, charge transport layers, and host materials within OLED devices, directly contributing to the enhancement of device efficiency, color purity, and operational lifetime.[1][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 845457-53-6 | [3][5] |

| Molecular Formula | C₂₈H₁₇Br | [3][6] |

| Molecular Weight | 433.34 g/mol | [3][5] |

| Appearance | Light yellow to yellow/green powder/crystal | [7] |

| Melting Point | 230.0 to 236.0 °C | [3][7] |

| Boiling Point | 572.2 ± 19.0 °C at 760 mmHg | [3] |

| Purity (Typical) | >98.0% (HPLC) | [5][7] |

Synthetic Strategy: The Power of Palladium Catalysis

The synthesis of unsymmetrical biaryl compounds such as this compound is most effectively achieved through modern cross-coupling methodologies. While other methods like Grignard reactions exist for forming carbon-carbon bonds, the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out for its superior functional group tolerance, milder reaction conditions, and consistently high yields.[8][9][10]

Our retrosynthetic approach disconnects the C-C bond between the anthracene and phenanthrene rings. This leads to two primary synthons: a borylated phenanthrene species and a halogenated anthracene. For this synthesis, we will focus on the coupling of 9,10-dibromoanthracene with 9-phenanthreneboronic acid . This strategy allows for the selective mono-arylation of the anthracene core, preserving one bromine atom for future functionalization.

Experimental Protocol: A Step-by-Step Guide

This protocol is adapted from established methodologies for the synthesis of related 9,10-disubstituted anthracene derivatives.[11]

Reaction Scheme:

(Self-generated image of the Suzuki coupling reaction)

Materials and Reagents:

-

9,10-Dibromoanthracene

-

9-Phenanthreneboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Deionized Water, degassed

-

Toluene

-

Hexane

-

Dichloromethane (DCM)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica Gel for column chromatography

Protocol:

-

Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 9,10-dibromoanthracene (1.0 eq), 9-phenanthreneboronic acid (1.05 eq), potassium carbonate (3.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Expertise & Experience: Using a slight excess of the boronic acid ensures the complete consumption of the more valuable dibromoanthracene. The 3.0 equivalents of base are crucial for the transmetalation step of the catalytic cycle. The Pd(PPh₃)₄ catalyst is sensitive to air and moisture; therefore, ensuring an inert atmosphere is paramount for catalytic activity.

-

-

Solvent Addition: Under a positive flow of nitrogen, add a degassed 9:1 mixture of DMF and water (volume calculated to make the solution ~0.1 M with respect to the limiting reagent).

-

Expertise & Experience: The DMF/water solvent system is effective for dissolving both the organic substrates and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.[11] Degassing the solvents (e.g., by bubbling nitrogen through them for 20-30 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

-

Reaction Execution: Heat the reaction mixture to 90-95 °C and stir vigorously for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Trustworthiness: The reaction is considered complete upon the disappearance of the 9,10-dibromoanthracene starting material. Co-spotting the reaction mixture with the starting material on a TLC plate provides a clear visual confirmation of its consumption.

-

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add a significant volume of deionized water (~5-10 times the reaction volume) to precipitate the crude product.

-

Extraction: Filter the resulting precipitate and wash thoroughly with water. Dissolve the crude solid in dichloromethane (DCM) and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by column chromatography on silica gel, using a gradient solvent system such as hexane/toluene or hexane/DCM.

-

Expertise & Experience: The choice of eluent is critical for separating the desired mono-substituted product from any unreacted starting material and potential di-substituted byproducts. A gradual increase in the polarity of the eluent system typically provides the best separation.

-

-

Final Product: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to obtain this compound as a light-yellow powder.

Mechanistic Deep Dive: The Suzuki-Miyaura Catalytic Cycle

The success of this synthesis hinges on the elegant and efficient catalytic cycle of the Suzuki-Miyaura cross-coupling. Understanding this mechanism is key to troubleshooting and optimizing the reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 9,10-dibromoanthracene to form a Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: The boronic acid, activated by the base (K₂CO₃) to form a more nucleophilic boronate species, transfers its phenanthryl group to the palladium center, displacing the bromide ion.

-

Reductive Elimination: The two organic groups (anthracenyl and phenanthryl) on the palladium center couple and are eliminated from the metal, forming the final product's C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.

Product Validation and Characterization

Confirming the identity and purity of the synthesized this compound is a critical final step. A combination of spectroscopic and analytical techniques should be employed.

Table 2: Expected Characterization Data

| Technique | Expected Results |

| ¹H NMR | Complex aromatic signals corresponding to the protons on both the anthracene and phenanthrene skeletons. The integration should match the C₂₈H₁₇Br formula. |

| ¹³C NMR | Aromatic signals confirming the presence of 28 carbon atoms. |

| Mass Spec (MS) | The molecular ion peak [M⁺] should be observed, showing the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in ~1:1 ratio). Expected m/z: ~432.05 and ~434.05.[6] |

| HPLC | A single major peak indicating high purity (typically >98%). |

Safety and Handling

-

Reagents: Palladium catalysts are toxic and should be handled with care in a well-ventilated fume hood. Organic solvents like DMF, Toluene, and DCM are flammable and have associated health risks.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Reaction Conditions: The reaction is performed under an inert atmosphere of nitrogen or argon to prevent catalyst degradation and potential side reactions.

-

Storage: The final product, this compound, should be stored at room temperature in a well-sealed container, protected from light.[5]

Conclusion

The synthesis of this compound via a Palladium-catalyzed Suzuki-Miyaura cross-coupling is a robust and reliable method for producing this high-value intermediate. The protocol described herein, grounded in established chemical principles, provides a clear pathway for researchers to access this material. The retained bromine functionality on the final product opens the door for a multitude of subsequent transformations, enabling the creation of a diverse library of novel materials for the next generation of organic electronic devices.

References

- Ningbo Inno Pharmchem Co.,Ltd.The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology.

- Ningbo Inno Pharmchem Co.,Ltd.The Role of 9-Bromo-10-phenylanthracene in Advancing Organic Electronics Technology.

- He, C., et al.Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.

- Echemi.Buy this compound from Chongqing Chemdad.

- ChemicalBook.9-Bromo-10-phenylanthracene synthesis.

- ResearchGate.Fig. 3 Synthesis of 9,10-disubstituted anthracenes. i) Suzuki coupling....

- ACS Omega.Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.

- PubMed Central (PMC).Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters.

- PubChem.this compound.

- PureSynth.this compound 98.0%(HPLC).

- Selleck Chemicals.The Essential Intermediate: this compound for Research & Development.

- TCI Chemicals.this compound.

- PubMed Central (PMC).Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization.

- BenchChem.synthesis of 9-Anthracene-d9-carboxylic acid.

- ResearchGate.A Colorful Grignard Reaction: Preparation of the Triarylmethane Dyes from 4-Bromo-N,N-Dimethylaniline.

- Journal of the Chemical Society (Resumed).Studies in the anthracene series. Part II. The action of Grignard reagents on dianthraquinone. New derivatives of 9 : 9′-dianthranyl.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. nbinno.com [nbinno.com]

- 5. pure-synth.com [pure-synth.com]

- 6. This compound | C28H17Br | CID 86031959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 845457-53-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 8. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: A Keystone Intermediate for Next-Generation Materials

An In-Depth Technical Guide to 9-Bromo-10-(9-phenanthryl)anthracene: Structure, Properties, and Application in Advanced Organic Electronics

In the vanguard of materials science and organic electronics, the rational design of molecular components is paramount to technological advancement. This compound is a specialized polycyclic aromatic hydrocarbon (PAH) that has emerged as a critical building block for the synthesis of high-performance organic materials. Its unique molecular architecture, characterized by a large, rigid, and sterically hindered π-conjugated system, endows it with distinct photophysical and electronic properties.

This guide serves as a technical resource for researchers, chemists, and materials scientists. It provides a comprehensive overview of the molecular structure, physicochemical properties, and core reactivity of this compound. Furthermore, it details its pivotal role as a precursor in the synthesis of materials for Organic Light-Emitting Diodes (OLEDs), particularly in the challenging development of efficient and stable deep-blue emitters.[1][2]

Part 1: Molecular Profile and Physicochemical Properties

The utility of this compound in organic electronics stems directly from its well-defined three-dimensional structure and resulting electronic characteristics.

Molecular Structure

The molecule consists of an anthracene core functionalized at the C9 and C10 positions. A bromine atom is attached at the 9-position, while a phenanthryl group is attached at the 10-position. This arrangement results in a twisted conformation between the anthracene and phenanthrene ring systems, which is crucial for disrupting intermolecular π-π stacking in the solid state. This structural feature helps to mitigate concentration quenching, a common cause of efficiency loss in organic electronic devices.

Caption: Molecular structure of this compound.

Physicochemical Data

The key properties of this compound are summarized below. These data are essential for determining reaction conditions, purification methods, and device fabrication parameters.

| Property | Value | Reference(s) |

| CAS Number | 845457-53-6 | [3][4][5] |

| Molecular Formula | C₂₈H₁₇Br | [3][4][6] |

| Molecular Weight | 433.35 g/mol | [4][7][8] |

| Exact Mass | 432.051361 Da | [3][6] |

| Appearance | Light yellow to green powder/crystal | [5] |

| Melting Point | 230.0 to 236.0 °C | [3][5] |

| Boiling Point | 572.2 ± 19.0 °C at 760 mmHg | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3][4] |

| Purity | Typically >98.0% (HPLC) | [4][5] |

Part 2: Core Reactivity and Synthetic Applications

The synthetic versatility of this compound is primarily anchored by the reactivity of the carbon-bromine bond. This site allows for the strategic introduction of diverse functional groups to tailor the final properties of the target molecule.

The C-Br Bond as a Synthetic Handle

The bromine atom at the 9-position is a crucial reactive site, making the molecule an ideal substrate for various metal-catalyzed cross-coupling reactions.[2] The Suzuki-Miyura reaction, in particular, is a powerful and widely used method for forming new carbon-carbon bonds. In this context, the C-Br bond can be readily coupled with a variety of organoboron compounds (boronic acids or esters), enabling the construction of more complex, functionalized anthracene derivatives. This synthetic pathway is fundamental to creating novel materials for OLEDs, organic photovoltaics, and organic field-effect transistors.[2][9]

Experimental Protocol: Suzuki-Miyura Cross-Coupling

The following protocol provides a representative example of how this compound is utilized as a reactant. This methodology is adapted from the synthesis of 9-(4-methoxyphenyl)-10-(phenanthrene-10-yl)anthracene and demonstrates a robust procedure for extending the molecular framework.[9]

Objective: To synthesize a novel 9,10-disubstituted anthracene derivative via a palladium-catalyzed Suzuki-Miyura reaction.

Materials:

-

This compound (1.0 eq)

-

(4-methoxyphenyl)boronic acid (2.2 eq)

-

Potassium carbonate (K₂CO₃) (3.4 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.17 eq)

-

N,N-Dimethylformamide (DMF) and Water (9:1 v/v), degassed

Procedure:

-

Inert Atmosphere: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound, (4-methoxyphenyl)boronic acid, K₂CO₃, and Pd(PPh₃)₄. The use of an inert atmosphere (e.g., Nitrogen or Argon) is critical to prevent the oxidation and deactivation of the palladium catalyst.

-

Solvent Addition: Transfer the degassed DMF/water solvent mixture to the flask via cannula or syringe. Degassing the solvent (e.g., by bubbling with N₂ for 30 minutes) is essential to remove dissolved oxygen, which can interfere with the catalytic cycle.

-

Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 16 hours. The elevated temperature is necessary to drive the catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.

-

Workup: After cooling the reaction to room temperature, add a large volume of water to precipitate the crude product. The organic product is insoluble in the aqueous mixture, leading to its separation as a solid.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid thoroughly with water to remove inorganic salts (like K₂CO₃) and residual DMF. Further purification by column chromatography or recrystallization may be required to obtain the final product with high purity.

Caption: Workflow for a Suzuki-Miyura cross-coupling reaction.

Part 3: Advanced Applications in Organic Electronics

The primary application driving demand for this compound is its role as an intermediate for materials used in OLEDs.[2] Its derivatives are engineered to function as emissive materials, charge-transport materials, or host materials within the complex multilayer structure of an OLED device.

Causality of Performance:

-

Blue Emitters: The wide bandgap afforded by the large π-conjugated system makes its derivatives excellent candidates for blue light-emitting materials. Achieving stable and efficient blue emission is a long-standing challenge in the OLED industry, and this molecular scaffold provides a robust platform for designing such emitters.[1][2]

-

Morphological Stability: The bulky and non-planar structure imparted by the phenanthryl group enhances the amorphous nature of thin films. This structural rigidity prevents crystallization and ensures morphological stability during device operation, which is critical for achieving a long operational lifetime.

-

Charge Transport: The extended aromatic structure facilitates efficient charge transport (of both electrons and holes), which is essential for achieving high luminance at low operating voltages, thereby improving the power efficiency of the device.[1]

By leveraging this compound as a starting point, researchers can synthesize a vast library of functional molecules, each precisely tuned for a specific role within an OLED, ultimately advancing the development of next-generation displays and solid-state lighting.[1][2]

References

-

PureSynth. This compound 98.0%(HPLC). [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology. [Link]

-

PubChem. This compound. [Link]

-

MySkinRecipes. This compound. [Link]

-

GlobalInfoDesk. The Essential Intermediate: this compound for Research & Development. [Link]

-

Global Info Desk. The Essential Intermediate: this compound for Research & Development. [Link]

-

He, C. et al. Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry. [Link]

-

NIH National Center for Biotechnology Information. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

-

NIH National Center for Biotechnology Information. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. [Link]

-

PubChem. 9-Bromo-10-phenyl-anthracene. [Link]

-

Jackson, G. W., et al. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Molecules, 24(17), 3097. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. echemi.com [echemi.com]

- 4. pure-synth.com [pure-synth.com]

- 5. This compound | 845457-53-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. This compound | C28H17Br | CID 86031959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 845457-53-6 [sigmaaldrich.com]

- 8. This compound 98.0+%, TCI America 200 mg | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 9. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]

Purity and characterization of 9-Bromo-10-(9-phenanthryl)anthracene

An In-depth Technical Guide to the Purity and Characterization of 9-Bromo-10-(9-phenanthryl)anthracene

Abstract

This compound is a sterically hindered polycyclic aromatic hydrocarbon (PAH) of significant interest in materials science and organic electronics.[1] Its rigid, extended π-system, combined with the reactive bromine handle, makes it a valuable building block for synthesizing advanced materials for applications such as Organic Light-Emitting Diodes (OLEDs).[1] The performance of these high-value materials is critically dependent on the purity and structural integrity of the synthetic intermediates. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the purification methodologies and rigorous analytical characterization required to establish the quality of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and offer insights into the interpretation of analytical data, ensuring a self-validating approach to quality control.

Introduction: The Significance of Purity in Advanced Materials

The compound this compound, with the molecular formula C₂₈H₁₇Br and a molecular weight of 433.35 g/mol , is a cornerstone intermediate for creating novel organic semiconductors.[2][3] The phenanthryl and anthracene cores create a large, electronically active scaffold, while the bromine atom serves as a key functionalization point for cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) to introduce further complexity and tune optoelectronic properties.

Even trace impurities can have a devastating impact on the performance of final devices. For example, unreacted starting materials or isomeric byproducts can act as charge traps or quenching sites, drastically reducing the efficiency and operational lifetime of an OLED. Therefore, a multi-technique analytical approach is not merely procedural but essential for validating the material's fitness for purpose. This guide establishes a logical workflow from crude synthetic product to a fully characterized, high-purity material.

Purification Workflow: From Crude Solid to Analytical Grade

The purification strategy for a large, non-polar molecule like this compound is dictated by its low solubility in common solvents and the nature of potential impurities. The primary impurities often include unreacted 9-bromoanthracene, phenanthrene derivatives, and potentially di-substituted or isomeric products.

The Rationale of Purification Method Selection

The choice between recrystallization and column chromatography depends on the impurity profile and the required scale.

-

Recrystallization is an effective technique for removing small amounts of impurities that have different solubility profiles from the main compound. It is often the preferred method for final purification on a larger scale due to its simplicity and cost-effectiveness. The key challenge is identifying a suitable solvent or solvent system.[4]

-

Column Chromatography is indispensable when impurities have similar solubility to the product or are present in significant quantities. For PAHs, silica gel or alumina are common stationary phases.[5][6] This method offers superior separation power but is more labor-intensive and solvent-consuming.

Caption: Decision workflow for selecting the appropriate purification technique.

Experimental Protocol: Recrystallization

Causality: The goal is to find a solvent that dissolves the compound completely at high temperature but poorly at low temperature. For large PAHs, chlorinated solvents or aromatic solvents are often effective.[7] A solvent pair, such as dichloromethane/hexane, can also be used to fine-tune solubility.[4]

-

Solvent Screening: In parallel vials, test the solubility of ~10 mg of crude product in 0.5 mL of various solvents (e.g., toluene, dichloromethane, chloroform, ethyl acetate, acetonitrile) at room temperature and at boiling.

-

Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent (e.g., toluene) dropwise while heating and stirring until the solid just dissolves. Avoid a large excess of solvent to maximize yield.[4]

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is critical to prevent premature crystallization on the filter paper.[4]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize precipitation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and air-dry. Further drying in a vacuum oven is recommended.

Experimental Protocol: Column Chromatography

Causality: This method separates compounds based on their differential adsorption to a stationary phase. Given the non-polar nature of PAHs, a non-polar eluent system is used with a polar stationary phase like silica gel.[8] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

-

Stationary Phase Preparation: Prepare a slurry of silica gel in the initial, least polar eluent (e.g., hexane). Pour this into a glass column to create a packed bed.

-

Sample Loading: Dissolve the crude product in a minimal amount of a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully add the dried powder to the top of the column.

-

Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane). The non-polar product will travel down the column. Gradually increase the eluent polarity by adding a more polar solvent (e.g., stepping up the percentage of dichloromethane or ethyl acetate in hexane) to elute the desired compound.

-

Fraction Collection: Collect fractions and monitor them by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified solid.

Analytical Characterization: A Multi-Technique Approach

No single technique is sufficient to confirm both the identity and purity of this compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Caption: Comprehensive workflow for the analytical characterization of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR should be performed.

-

¹H NMR: Provides information on the number, connectivity, and chemical environment of protons. For this compound, one would expect a complex series of signals in the aromatic region (typically 7.0-9.0 ppm). The integration of these signals should correspond to the 17 aromatic protons.[3] The protons on the anthracene and phenanthrene rings closest to the sterically hindered linkage will be the most deshielded.

-

¹³C NMR: Confirms the carbon skeleton. The spectrum should show 28 distinct carbon signals, though some may overlap. The carbons directly bonded to the bromine atom and those at the linkage point will have characteristic chemical shifts.

Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of the sample.

-

Dissolve in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Complete dissolution is crucial.

-

Transfer the solution to a clean, dry NMR tube.

-

Acquire spectra on a spectrometer (e.g., 400 MHz or higher for better resolution).

| Analysis | Expected Result / Observation | Purpose |

| ¹H NMR | Complex multiplets in the aromatic region (7.0-9.0 ppm). Total integration should equal 17 protons. Absence of aliphatic signals. | Confirms proton framework and absence of solvent/aliphatic impurities. |

| ¹³C NMR | 28 distinct signals in the aromatic region (~120-140 ppm). | Confirms carbon backbone. |

Mass Spectrometry (MS)

MS confirms the molecular weight and provides evidence of the elemental composition.

Causality: Electron Ionization (EI) is a common technique for PAHs. The key diagnostic feature will be the isotopic pattern of the molecular ion peak (M⁺) due to the presence of bromine (⁷⁹Br and ⁸¹Br occur in an approximate 1:1 ratio). This results in two peaks of nearly equal intensity separated by 2 m/z units.[9]

Protocol: MS Analysis (Direct Infusion or GC-MS)

-

Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent (e.g., dichloromethane or toluene).

-

For GC-MS, inject the sample into the GC, which separates it from non-volatile impurities before it enters the mass spectrometer.[9]

-

Acquire the mass spectrum, ensuring sufficient resolution to observe the isotopic pattern.

| Analysis | Expected m/z Value | Significance |

| Molecular Ion [M]⁺ | 432.05 | Corresponds to C₂₈H₁₇⁷⁹Br |

| Molecular Ion [M+2]⁺ | 434.05 | Corresponds to C₂₈H₁₇⁸¹Br |

| Relative Intensity | [M]⁺ ≈ [M+2]⁺ | Confirms the presence of one bromine atom. |

| Fragment Ion [M-Br]⁺ | 353.13 | Loss of the bromine radical. |

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of organic compounds.[10]

Causality: A reverse-phase method is typically used for PAHs, where a non-polar stationary phase (e.g., C18) is paired with a polar mobile phase (e.g., acetonitrile/water).[11] The highly non-polar this compound will be strongly retained. UV detection is ideal due to the extensive chromophore in the molecule.[10]

Protocol: HPLC Purity Assessment

-

System: A standard HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water is often effective. For example, start at 80% acetonitrile and ramp to 100% over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength of high absorbance, typically around 254 nm.

-

Sample Preparation: Prepare a stock solution of ~1 mg/mL in a solvent like THF or dichloromethane. Dilute to ~0.1 mg/mL with the mobile phase.

-

Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks. A purity level of >98.0% is often required for R&D purposes.[2]

Thermal Analysis (DSC/TGA)

For materials intended for applications like OLEDs, which involve thermal deposition, understanding thermal stability is critical.[12]

-

Differential Scanning Calorimetry (DSC): Determines the melting point (Tₘ) and can reveal the presence of impurities, which often broaden and depress the melting endotherm. A sharp melting peak is indicative of high purity. The melting point for this compound is reported to be around 230-234 °C.[13]

-

Thermogravimetric Analysis (TGA): Measures the change in mass as a function of temperature. This determines the decomposition temperature (Tₔ), indicating the upper limit of the material's thermal stability.

Protocol: Thermal Analysis

-

Accurately weigh 2-5 mg of the sample into an aluminum or ceramic pan.

-

Place the pan in the DSC or TGA instrument.

-

Heat the sample under an inert atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min).[12]

-

Record the heat flow (DSC) or mass loss (TGA) as a function of temperature.

| Analysis | Parameter | Expected Result | Significance |

| DSC | Melting Point (Tₘ) | Sharp endotherm at ~232 °C[2] | Confirms identity and indicates high purity. |

| TGA | Decomposition Temp (Tₔ) | Onset of mass loss at >300 °C (estimated) | Defines the thermal processing window. |

Conclusion

The rigorous purification and characterization of this compound are paramount to its successful application in advanced technologies. This guide outlines a holistic and self-validating workflow, combining classic purification techniques like recrystallization and chromatography with a suite of modern analytical methods. By employing NMR for structural verification, MS for molecular weight confirmation, HPLC for quantitative purity assessment, and thermal analysis for stability, researchers can establish a comprehensive quality profile. This multi-faceted approach ensures the integrity of the material, providing the confidence needed for high-stakes research and development in materials science and beyond.

References

- Current time information in Pasuruan, ID. Google Search.

- Melting, Boiling and Vapor Pressure of 3 Polycyclic Aromatic Hydrocarbons. NETZSCH-Gerätebau GmbH.

- Kim, J. H., et al. (2004). Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. Analytical Chemistry, 76(13), 3847–3853.

- Opu, M. S., et al. (2018). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Monitoring and Assessment, 190(11), 643.

-

Dornfeld, C. A., Callen, J. E., & Coleman, G. H. (1948). Phenanthrene, 9-bromo-. Organic Syntheses, 28, 18. [Link]

- Analysis of polycyclic aromatic hydrocarbons (PAHs) in airborne particles by direct sample introduction thermal desorption GC/MS. ResearchGate.

- He, C., et al. (2015). Asymmetrical twisted anthracene derivatives as high-efficiency deep-blue emitters for organic light-emitting didoes. The Royal Society of Chemistry.

- This compound 98.0%(HPLC). PureSynth.

- This compound. ECHEMI.

- 9-Bromo-10-phenylanthracene synthesis. ChemicalBook.

- Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). ResearchGate.

- Polycyclic Aromatic Hydrocarbons Analysis in Propene Smoke Using Thermal Desorption-Gas Chromatography-Mass Spectrometry. Semantic Scholar.

- This compound. PubChem.

- Chen, S. H., & Chen, C. T. (2001). Stability of Polycyclic Aromatic Hydrocarbons during Heating. Journal of Food and Drug Analysis, 9(3).

- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies.

- Synthesis and Photophysical Processes of 9-bromo-10-naphthalen-2-yl-anthracene. National Center for Biotechnology Information.

- Waters PAH HPLC Columns. Waters.

- This compound. Xing-Chem.

- 9-Bromo-10-phenyl-anthracene. PubChem.

- Sultan, M. A., & Karama, U. (2020). Microwave-assisted regioselective synthesis of substituted-9-bromo-9,10-dihydro-9,10-ethanoanthracenes via Diels-Alder cycloaddition. Journal of the Turkish Chemical Society, Section A: Chemistry, 7(2), 521-530.

- This compound. TCI Chemicals.

- Formation of Polycyclic Aromatic Hydrocarbons (PAHs) in Thermal Systems: A Comprehensive Mechanistic Review. ACS Publications.

- 9-Bromoanthracene(1564-64-3) 1H NMR spectrum. ChemicalBook.

- This compound, min 98% (HPLC), 1 gram. Strem.

- The Essential Intermediate: this compound for Research & Development. Medium.

- 9-Bromoanthracene. NIST WebBook.

- Recrystallization. University of Colorado Boulder, Department of Chemistry.

- Interpreting the Mass Spectrum of 9,10-Bis(bromomethyl)anthracene Reaction Products: A Comparative Guide. Benchchem.

- CN113413628B - 9-bromoanthracene production process and rectification purification device used by same. Google Patents.

- Important Chemistry Tips-Solvents choose for recrystallization-Part4. YouTube.

- 9-Bromoanthracene. SpectraBase.

- 10-bromo-9-(10-bromoanthracen-9-yl)anthracene. Sigma-Aldrich.

- Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. National Center for Biotechnology Information.

- Optimization of Purification Processes to Remove Polycyclic Aromatic Hydrocarbons (PAHs) in Polluted Raw Fish Oils. PubMed.

- Recovery and reactivity of polycyclic aromatic hydrocarbons collected on selected sorbent tubes and analyzed by thermal desorption-gas chromatography/mass spectrometry. PubMed.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pure-synth.com [pure-synth.com]

- 3. This compound | C28H17Br | CID 86031959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. cup.edu.cn [cup.edu.cn]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. waters.com [waters.com]

- 11. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. echemi.com [echemi.com]

The Lynchpin of Advanced Organic Semiconductors: A Technical Guide to 9-Bromo-10-(9-phenanthryl)anthracene

Abstract

In the relentless pursuit of next-generation organic electronics, the design and synthesis of high-performance molecular components are paramount. 9-Bromo-10-(9-phenanthryl)anthracene has emerged as a critical intermediate, a molecular scaffold of immense potential for creating highly efficient and stable materials for Organic Light-Emitting Diodes (OLEDs), organic photovoltaics (OPVs), and organic thin-film transistors (OTFTs). This technical guide provides researchers, chemists, and materials scientists with an in-depth exploration of this pivotal compound. We will dissect its synthesis, elucidate the rationale behind its chemical transformations, detail its characterization, and explore its role in the fabrication of advanced semiconductor devices. This document is structured to serve not as a rigid template, but as a comprehensive, field-proven manual grounded in established chemical principles and authoritative literature.

Introduction: The Architectural Significance of this compound

At its core, this compound is a polycyclic aromatic hydrocarbon (PAH) engineered for versatility. Its structure marries a highly fluorescent anthracene core with a sterically demanding phenanthryl group. This combination imparts crucial properties: the large, fused aromatic system provides an extended π-conjugation pathway essential for charge transport and luminescence, while the twisted orientation of the phenanthryl group relative to the anthracene plane can inhibit intermolecular aggregation (π-stacking), preserving high emission efficiency in the solid state.[1]

The true genius of this molecule, however, lies in the strategic placement of a bromine atom at the 9-position of the anthracene core. This bromine atom is not a passive substituent; it is a highly versatile reactive handle. It provides a specific site for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[2][3] This allows for the precise "plug-and-play" attachment of a vast array of functional groups, enabling the fine-tuning of the molecule's electronic and optical properties to meet the exacting demands of specific applications, particularly in the challenging realm of stable, deep-blue OLED emitters.[2][4][5]

Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 845457-53-6 | [6] |

| Molecular Formula | C₂₈H₁₇Br | [6] |

| Molecular Weight | 433.35 g/mol | [7] |

| Appearance | Solid (Typically yellow/light-yellow powder) | TCI Chemicals[8] |

| Melting Point | 230.0 to 234.0 °C | [9] |

| Boiling Point | 572.2 ± 19.0 °C at 760 mmHg | [9] |

| Density | 1.4 ± 0.1 g/cm³ | [9] |

| Solubility | Soluble in common organic solvents like THF, Dichloromethane, Chloroform, Toluene | Inferred from reaction protocols |

Synthesis and Mechanism: A Two-Step Strategic Approach

The synthesis of this compound is logically approached via a two-step sequence: first, the construction of the core PAH framework, followed by a selective bromination. This strategy ensures high yields and regiochemical control.

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of the Precursor, 10-(9-phenanthryl)anthracene

Principle: The most efficient route to construct the C-C bond between the anthracene and phenanthrene moieties is the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is renowned for its mild conditions, high tolerance of functional groups, and commercial availability of reagents.[4][10] The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the catalyst.[4][10]

Experimental Protocol (Analogous Synthesis): This protocol is adapted from the well-established synthesis of 9-phenylanthracene, a structurally similar compound.[11]

-

Reagent Setup: To a 100 mL flask, add 9-bromoanthracene (e.g., 3 g, 11.66 mmol), phenanthrene-9-boronic acid (1.2-1.5 equivalents), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-2 mol%).

-

Solvent and Base Addition: Add anhydrous toluene (e.g., 32 mL), ethanol (e.g., 8 mL), and a 2M aqueous solution of potassium carbonate (K₂CO₃) (e.g., 16 mL).

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction: Heat the mixture to reflux (typically 90-110 °C) and stir vigorously for 24-48 hours under the inert atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, quench the reaction with a dilute acid solution (e.g., 1M HCl). Extract the product into an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product should be purified by silica gel column chromatography to yield pure 10-(9-phenanthryl)anthracene.

Step 2: Selective Bromination

Principle: The 9 and 10 positions of the anthracene core are the most electron-rich and sterically accessible, making them highly susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is the reagent of choice for this transformation.[11] Unlike elemental bromine (Br₂), which is highly corrosive and can lead to over-bromination and side reactions with aromatic systems, NBS provides a low, steady concentration of electrophilic bromine.[12] The reaction proceeds via a radical or electrophilic pathway, selectively installing a single bromine atom onto the vacant 9-position.[13][14]

Experimental Protocol (Analogous Synthesis): This protocol is adapted from the synthesis of 9-bromo-10-phenylanthracene.[11]

-

Reagent Setup: Dissolve the precursor, 10-(9-phenanthryl)anthracene (1 equivalent), in a suitable solvent like chloroform (CHCl₃) or carbon tetrachloride (CCl₄) in a round-bottom flask.

-

Brominating Agent: Add N-Bromosuccinimide (NBS) (1.1-1.2 equivalents) to the solution.

-

Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon).

-

Reaction: Heat the mixture to 60 °C and stir for 2-4 hours. The reaction should be monitored by TLC to confirm the consumption of the starting material.

-

Workup: Cool the reaction to room temperature. Add water to the mixture and extract with dichloromethane.

-

Purification: Dry the combined organic extracts over anhydrous MgSO₄ and concentrate via rotary evaporation. The crude product can be purified by recrystallization from a solvent system like acetone/methanol to yield this compound as a solid.[11]

Characterization and Analytical Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show a complex series of multiplets in the aromatic region (typically δ 7.0-9.0 ppm). The integration of these signals should correspond to the 17 aromatic protons on the anthracene and phenanthrene rings.

-

¹³C NMR: The carbon NMR will display a multitude of signals corresponding to the 28 carbon atoms. The carbon atom attached to the bromine (C9) will be shifted downfield, and its signal may be broadened due to the quadrupolar effect of the bromine nucleus. For the related compound 9-bromoanthracene, key carbon signals appear around δ 120-132 ppm.[8]

Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) in a standard 5 mm NMR tube.

-

Acquisition: Acquire spectra on a 400 MHz or higher field spectrometer. Standard acquisition parameters for both ¹H and ¹³C are typically sufficient.

-

Referencing: Chemical shifts should be referenced to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

MS is used to confirm the molecular weight and elemental composition.

Protocol:

-

Method: High-Resolution Mass Spectrometry (HRMS) using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) is preferred.

-

Expected Result: The mass spectrum should show a characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), with the molecular ion peaks [M]⁺ and [M+2]⁺ having nearly equal intensity. The calculated exact mass for C₂₈H₁₇⁷⁹Br is 432.0514 Da.[6]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR provides information about the functional groups present.

Protocol:

-

Method: Attenuated Total Reflectance (ATR) is a convenient method for solid samples.

-

Expected Result: The spectrum will be dominated by C-H stretching vibrations of the aromatic rings (~3000-3100 cm⁻¹) and C=C aromatic ring stretching vibrations (~1450-1600 cm⁻¹). A C-Br stretching vibration may be observed in the fingerprint region (< 800 cm⁻¹).

Application in Organic Electronics: The Pathway to High-Performance Devices

The primary utility of this compound is as a foundational building block for more complex organic semiconductors.[2][3] The bromine atom is readily displaced in cross-coupling reactions to introduce functionalities that govern charge transport, emission color, and thermal stability.

Derivatization via Suzuki-Miyaura Coupling

This reaction is the workhorse for creating new C-C bonds, attaching various aryl groups to the anthracene core. These appended groups can be electron-donating or electron-accepting, allowing for the tuning of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.

Caption: Derivatization via Suzuki-Miyaura cross-coupling reaction.

Authoritative Protocol: Synthesis of 9-(4-methoxyphenyl)-10-(phenanthren-10-yl)anthracene This protocol is directly cited from authoritative literature, demonstrating the practical application of the intermediate.[13]

-

Reaction Setup: Combine 9-bromo-10-(phenanthrene-10-yl)anthracene (1.50 g, 3.46 mmol), 4-methoxybenzeneboronic acid (1.19 g, 7.83 mmol), K₂CO₃ (1.62 g, 11.74 mmol), and Pd(PPh₃)₄ (0.68 g, 0.59 mmol) in a flask.

-

Solvent: Add a degassed solution of DMF and water (9:1, 150 mL).

-

Reaction Conditions: Stir the reaction for 16 hours at 90 °C under an inert atmosphere.

-

Workup: After cooling, add water (1.5 L) to precipitate the product.

-

Purification: Filter the resulting precipitate, wash thoroughly with water, and dry to obtain the functionalized product. Further purification via sublimation is often employed for high-purity materials required for device fabrication.[13]

Performance in OLED Devices

Derivatives of this compound are primarily investigated as host materials or emitters in the emissive layer of OLEDs. The bulky, non-planar structure helps create amorphous thin films with good morphological stability, which is crucial for device longevity. While specific performance data for derivatives of the title compound is sparse in the literature, related anthracene-based materials have achieved high efficiencies. For instance, blue OLEDs using other complex anthracene derivatives as host materials have demonstrated luminance efficiencies of over 7.0 cd/A.[5][15] It is anticipated that rationally designed derivatives of this compound could lead to devices with excellent performance metrics, such as:

-

High External Quantum Efficiency (EQE): Efficient conversion of electrons to photons.

-

Deep-Blue Emission: Achieving CIE coordinates with a low y-value (e.g., < 0.15) is a key goal in display technology.

-

Long Operational Lifetime (LT50/LT95): The inherent stability of the fused aromatic core contributes to robust devices.

Conclusion and Future Outlook

This compound is more than a mere chemical intermediate; it is a testament to the power of rational molecular design. Its structure is a carefully considered balance of photophysical potential and synthetic accessibility. The combination of a rigid, fluorescent core with a strategically placed reactive handle provides an exceptionally versatile platform for the creation of bespoke organic semiconductors. The protocols and principles outlined in this guide demonstrate a clear and logical pathway from synthesis to application, empowering researchers to harness the full potential of this key building block. As the demand for more efficient and stable organic electronic devices continues to grow, the importance of foundational molecules like this compound will only intensify, paving the way for the next generation of displays, lighting, and flexible electronics.

References

- Aydemir, M., et al. (2016). High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance of OLED. Organic Electronics, 30, 149-157.

-

Ashenhurst, J. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. Available at: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

-

MDPI. (2019). Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Mastering Bromination Reactions with N-Bromosuccinimide (NBS): A Comprehensive Guide. Available at: [Link]

-

NIH. (2018). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PubMed Central. Available at: [Link]

-

NIH. (2021). Recent advances in the syntheses of anthracene derivatives. PubMed Central. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 9-Bromo-10-(phenanthrene-10-yl)anthracene in Modern OLED Technology. Available at: [Link]

-

Organic Syntheses. (2003). PREPARATION OF 9,10-DIMETHOXYPHENANTHRENE AND 3,6-DIACETYL-9,10-DIMETHOXYPHENANTHRENE. Available at: [Link]

-

PubChem. This compound. Available at: [Link]

-

RSC Publishing. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Available at: [Link]

-

ResearchGate. (2012). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. ACS Omega. Available at: [Link]

-

The Royal Society of Chemistry. (2019). Solid-state Suzuki–Miyaura cross-coupling reactions: olefin-accelerated C–C coupling using mechanochemistry. Chemical Science. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Asymmetrical twisted anthracene derivatives as high-efficiency deep- blue emitters for organic light-emitting didoes. Available at: [Link]

-

The Essential Intermediate: this compound for Research & Development. Available at: [Link]

-

PureSynth. This compound 98.0%(HPLC). Available at: [Link]

-

ResearchGate. (2012). Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Yoneda Labs [yonedalabs.com]

- 5. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. This compound | C28H17Br | CID 86031959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pure-synth.com [pure-synth.com]

- 8. 9-Bromoanthracene(1564-64-3) 13C NMR spectrum [chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. suru-chem.com [suru-chem.com]

- 14. nbinno.com [nbinno.com]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 9-Bromo-10-(9-phenanthryl)anthracene

For Researchers, Scientists, and Drug Development Professionals

Introduction

9-Bromo-10-(9-phenanthryl)anthracene is a polycyclic aromatic hydrocarbon (PAH) featuring a sterically hindered structure that forces the anthracene and phenanthrene moieties out of planarity. This unique three-dimensional arrangement imparts interesting photophysical properties, making it a molecule of significant interest in the development of materials for organic light-emitting diodes (OLEDs), molecular electronics, and as a fluorescent probe in biological systems. Its CAS number is 845457-53-6, and it has a molecular formula of C₂₈H₁₇Br with a molecular weight of 433.35 g/mol .[1][2] A thorough understanding of its spectroscopic signature is paramount for its identification, purification, and the elucidation of its structure-property relationships.

This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. While experimental spectra for this specific molecule are not widely published, this guide presents a detailed, theoretically grounded prediction of its spectroscopic characteristics based on the analysis of its structural features and comparison with related compounds.

Molecular Structure and Spectroscopic Implications

The structure of this compound, with its interlocking aromatic rings, dictates a complex and informative spectroscopic output. The bromine atom introduces a significant electronic and isotopic effect, which is readily observable in both NMR and mass spectra.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide a wealth of information. The predicted spectra are based on the analysis of structurally similar compounds.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to the large number of aromatic protons in distinct chemical environments. The signals would likely appear in the range of δ 7.0-9.0 ppm.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.80 - 8.60 | m | 4H | Protons on anthracene and phenanthrene in deshielded environments |

| 8.20 - 7.80 | m | 5H | Protons on phenanthrene |

| 7.70 - 7.30 | m | 8H | Remaining protons on anthracene and phenanthrene |

The significant overlap of signals is anticipated, making complete assignment challenging without advanced 2D NMR techniques such as COSY and NOESY. The protons closest to the bromine atom and in sterically hindered positions will experience the most significant shifts.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a multitude of signals in the aromatic region (δ 120-140 ppm). Due to the lack of symmetry, it is expected that all 28 carbon atoms will be chemically non-equivalent, leading to 28 distinct signals.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| 135 - 130 | Quaternary carbons of the anthracene and phenanthrene cores |

| 130 - 125 | CH carbons of the anthracene and phenanthrene rings |

| 125 - 120 | Carbon bearing the bromine atom (C-Br) |

The carbon attached to the bromine atom is expected to be shifted to a higher field (lower ppm value) compared to the other quaternary carbons due to the heavy atom effect.

Mass Spectrometry (MS)